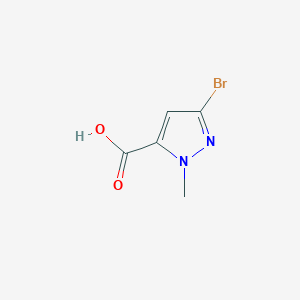
2-Aminobut-3-yn-1-ol hydrochloride
Descripción general
Descripción
2-Aminobut-3-yn-1-ol hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO and its molecular weight is 121.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Versatile Synthesis and Chemical Transformations
"2-Aminobut-3-yn-1-ol hydrochloride" serves as a precursor for synthesizing complex molecules due to its reactive functional groups. Gabriele et al. (2008) demonstrated its application in the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters through palladium-catalyzed carbonylation, showcasing its versatility in creating biologically relevant compounds (Gabriele et al., 2008).
Antibacterial Activity
Isakhanyan et al. (2014) explored its derivative's antibacterial properties, indicating potential applications in developing new antimicrobial agents (Isakhanyan et al., 2014).
Supramolecular Chemistry
In the study of supramolecular structures, Cheng et al. (2011) investigated derivatives of this compound for insights into hydrogen bonding patterns, which could inform the design of novel materials and enhance our understanding of nucleic acid structures (Cheng et al., 2011).
Gold-Catalyzed Transformations
Teo et al. (2013) developed a method using gold-catalysis to transform N-substituted N-sulfonyl-aminobut-3-yn-2-ols into 1-substituted 3-sulfonyl-1H-pyrroles, demonstrating the compound's utility in generating heterocyclic structures important in pharmaceutical research (Teo et al., 2013).
Enantioselective Synthesis
Fan and Ma (2013) utilized a related compound for the enantioselective synthesis of propargylic amines, highlighting its role in creating molecules with potential pharmacological applications (Fan & Ma, 2013).
Análisis Bioquímico
Biochemical Properties
2-Aminobut-3-yn-1-ol hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it can act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups. Additionally, its hydroxyl group allows it to participate in hydrogen bonding, influencing the stability and activity of proteins it interacts with .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving amino acid metabolism. This compound can alter gene expression by acting as a modulator of transcription factors. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. For example, it may inhibit certain dehydrogenases by binding to their active sites, preventing substrate access. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that its effects on cellular function can diminish over time, likely due to gradual degradation or metabolic adaptation by the cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can enhance certain metabolic pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by aminotransferases, leading to the formation of various metabolites. These metabolites can further participate in other biochemical reactions, influencing the overall metabolic flux. The compound also interacts with cofactors such as NAD+ and FAD, which are essential for its metabolic transformations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported into cells via amino acid transporters and may bind to intracellular proteins, affecting its localization and accumulation. This distribution is crucial for its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm and mitochondria. Targeting signals and post-translational modifications may direct it to specific organelles, where it exerts its biochemical effects .
Propiedades
IUPAC Name |
2-aminobut-3-yn-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAXGYGXKDYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-21-8 | |
| Record name | 2-aminobut-3-yn-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)
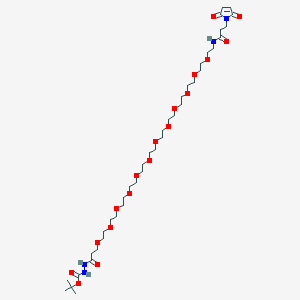
![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)
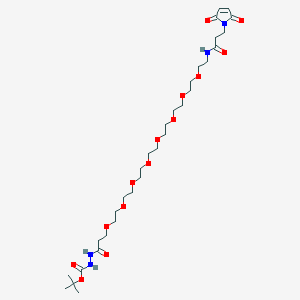
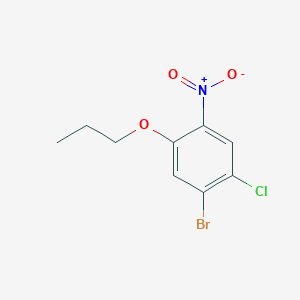

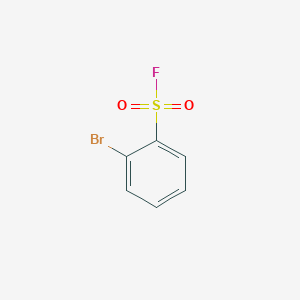
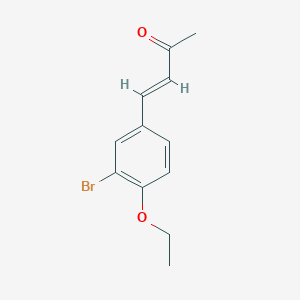
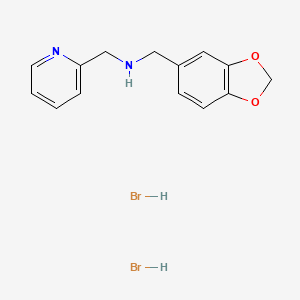

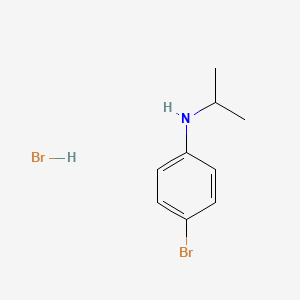
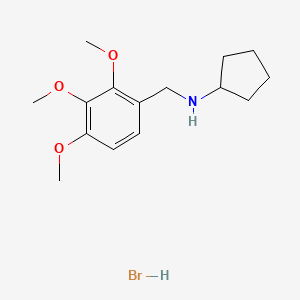
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
